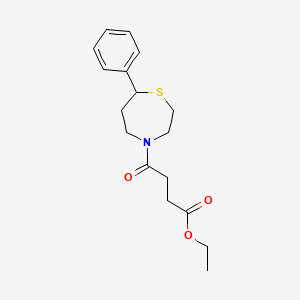
5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride: is an organic compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is part of the pyrazole family, which is highly valued in organic synthesis and medicinal chemistry due to its versatile framework and diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the chlorination of 1-methyl-1H-pyrazole-4-sulfonyl chloride. This process can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, utilizing cost-effective and efficient reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Thioethers: Formed through substitution with thiols.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. It has shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents .
Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the synthesis of dyes, pigments, and polymers .
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is harnessed in the synthesis of complex molecules, where the compound serves as a key intermediate .
Comparación Con Compuestos Similares
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the chloro substituent, resulting in different reactivity and applications.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a phenyl group and an aldehyde functional group, leading to distinct chemical properties and uses.
Uniqueness: 5-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both a chloro and a sulfonyl chloride group. This combination imparts specific reactivity patterns, making it a valuable intermediate in the synthesis of diverse chemical entities .
Propiedades
IUPAC Name |
5-chloro-1-methylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHDMSJCTJKFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2447710.png)
![N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide](/img/structure/B2447711.png)
![(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2447712.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2447714.png)

![5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride](/img/structure/B2447716.png)



![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2447725.png)

![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2447728.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2447729.png)
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-phenoxyethyl)pyridine-3-carboxamide](/img/structure/B2447730.png)
